3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one
Description
Historical Background and Discovery
3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one first appeared in chemical databases in the early 2010s, with its PubChem entry created in October 2012. The compound gained attention as synthetic methodologies for functionalized piperidinones advanced, particularly in pharmaceutical and materials science research. While no seminal publication directly attributes its discovery, its emergence aligns with broader trends in heterocyclic chemistry focused on introducing halogen and bulky alkyl groups to modulate reactivity. Patents from the 2020s, such as those describing N-substituted piperidinone intermediates for anticoagulant synthesis, indirectly highlight its relevance in modern organic synthesis.
Significance in Organic Chemistry
This compound exemplifies the strategic use of steric and electronic modulation in piperidinone chemistry. Key features include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₈BrNO | |
| Molecular weight | 248.16 g/mol | |
| IUPAC name | 3-bromo-1-(2,2-dimethylpropyl)piperidin-2-one | |
| Critical functional groups | Bromine (C3), neopentyl (N1) |
The bromine atom at position 3 enhances electrophilic reactivity, enabling nucleophilic substitution or cross-coupling reactions. Meanwhile, the neopentyl (2,2-dimethylpropyl) group at nitrogen imposes steric hindrance, directing regioselectivity in subsequent transformations. These traits make the compound valuable for synthesizing complex amines, lactams, and heterocyclic scaffolds.
Classification and Nomenclature
3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one belongs to two overlapping classes:
- Piperidinones : Six-membered lactams derived from piperidine.
- N-Alkylpiperidinones : Substituted at the nitrogen with a branched alkyl group (neopentyl).
Its systematic IUPAC name reflects three structural elements:
- Piperidin-2-one : The lactam ring with a ketone at position 2.
- 3-Bromo substitution : Halogen at position 3.
- 1-(2,2-dimethylpropyl) : Neopentyl group attached to the nitrogen.
Alternative names include 3-bromo-1-neopentyl-2-piperidone and 3-bromo-1-(2,2-dimethylpropyl)-δ-valerolactam.
Relation to Other Piperidinone Derivatives
Piperidinones exhibit diverse bioactivity and synthetic utility. Comparative analysis reveals key distinctions:
Unlike 2-piperidinone, which is a simple lactam, this compound’s bromine enables C–C bond formation via Suzuki or Ullmann couplings. The neopentyl group distinguishes it from N-methyl or N-aryl piperidinones used in kinase inhibitors, offering unique steric profiles for asymmetric catalysis. Its closest analogs include 3-bromo-1-methylpiperidin-2-one, employed in idoxaban synthesis, and boronated piperidinones for cross-coupling.
Properties
IUPAC Name |
3-bromo-1-(2,2-dimethylpropyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO/c1-10(2,3)7-12-6-4-5-8(11)9(12)13/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYZTNDGMIFRKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCCC(C1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-substituted piperidin-2-one precursors
The starting point is typically the preparation or procurement of the N-substituted piperidin-2-one, where the nitrogen is alkylated with the 2,2-dimethylpropyl group. This can be achieved by:
- N-alkylation of piperidin-2-one using 2,2-dimethylpropyl halides (e.g., bromide or chloride) under basic conditions (e.g., potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO).
- Alternatively, reductive amination of piperidin-2-one with 2,2-dimethylpropanal derivatives can be used, followed by reduction to install the N-substituent.
This step ensures the correct substitution at the nitrogen atom, which is crucial for the target molecule.
Bromination at the 3-position of N-substituted piperidin-2-one
Selective bromination at the 3-position of the piperidin-2-one ring is a critical transformation. The following method is well-documented and effective:
- Use of N-bromosuccinimide (NBS) as the brominating agent in an inert solvent such as diethyl ether or dichloromethane.
- The reaction is typically conducted at low temperature (0–5 °C, often in an ice bath) to control regioselectivity and minimize side reactions.
- Addition of ammonium acetate or other buffering agents can improve reaction control and yield.
- Stirring the mixture for several hours (e.g., 3–4 hours) allows completion of bromination.
- The reaction mixture is then filtered to remove succinimide by-products and concentrated under reduced pressure to isolate the brominated product as an oily or crystalline material.
This approach is supported by analogous procedures for preparing 3-bromo-1-methyl-piperidin-4-one, which shares a similar core structure and bromination pattern.
Example Procedure Adapted for 3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one
| Step | Reagents & Conditions | Description & Outcome |
|---|---|---|
| 1. N-alkylation | Piperidin-2-one + 2,2-dimethylpropyl bromide, K2CO3, DMF, 60 °C, 12 h | Formation of N-(2,2-dimethylpropyl)piperidin-2-one |
| 2. Bromination | N-(2,2-dimethylpropyl)piperidin-2-one + NBS + NH4OAc, diethyl ether, 0–5 °C, 4 h | Selective bromination at 3-position yielding 3-bromo-1-(2,2-dimethylpropyl)piperidin-2-one |
| 3. Work-up | Filtration of succinimide, concentration under reduced pressure, purification by distillation or recrystallization | Isolated pure target compound with >95% purity |
Reaction Mechanism Insights
- The bromination proceeds via radical or electrophilic substitution at the activated methylene position adjacent to the carbonyl group in the piperidinone ring.
- The presence of the carbonyl group at the 2-position activates the 3-position toward bromination.
- NBS acts as a bromine source, generating bromine radicals under mild conditions.
- Ammonium acetate acts as a buffer and may stabilize intermediates, improving selectivity.
Analytical and Purity Data
- Purity of the final compound can be confirmed by gas chromatography (GC) or high-performance liquid chromatography (HPLC), typically showing >95% purity.
- Structural confirmation by NMR (1H and 13C), mass spectrometry (MS), and infrared spectroscopy (IR) is essential.
- Melting point and boiling point data can assist in characterization and quality control.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Effect on Yield and Purity |
|---|---|---|
| N-alkylation solvent | DMF, DMSO | Polar aprotic solvents favor alkylation |
| Base for N-alkylation | K2CO3, NaH | Stronger bases improve reaction rate |
| Brominating agent | N-bromosuccinimide (NBS) | Provides selective bromination |
| Bromination temperature | 0–5 °C (ice bath) | Controls regioselectivity and minimizes side reactions |
| Reaction time (bromination) | 3–4 hours | Ensures complete conversion |
| Work-up | Filtration, solvent evaporation, recrystallization | Removes impurities and isolates product |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The carbonyl group in the piperidinone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidinones, while reduction reactions can produce alcohol derivatives .
Scientific Research Applications
3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one involves its interaction with specific molecular targets. The bromine atom and the piperidinone ring play crucial roles in its reactivity and binding affinity. The exact pathways and targets depend on the specific application and the biological or chemical context in which the compound is used .
Comparison with Similar Compounds
3-Bromo-1-(3-methylphenyl)piperidin-2-one
- Structure : Aromatic 3-methylphenyl substituent instead of aliphatic neopentyl.
- Molecular Formula: C₁₁H₁₂BrNO (vs. C₁₀H₁₆BrNO for the main compound).
- Lacks steric hindrance from the neopentyl group, making it more reactive in nucleophilic substitutions. Applications: Likely used in aryl-containing pharmacophores or as a precursor for Suzuki-Miyaura couplings .
3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one
- Structure: Pyridinone core (six-membered ring with one nitrogen) vs. piperidinone (six-membered saturated ring with one nitrogen).
- Molecular Formula: C₁₁H₇BrFNO (MW: 268.08 g/mol).
- Key Differences: The pyridinone ring introduces conjugation, altering electronic properties and hydrogen-bonding capacity. Fluorine at the 2-position enhances metabolic stability and electronegativity, favoring interactions with biological targets. Applications: Potential use in kinase inhibitors or fluorinated drug analogs .
3-Bromo-1-(1,1-dimethylpropyl)propane
- Structure : Propane backbone with a bromine and 1,1-dimethylpropyl ether group.
- Molecular Formula : C₈H₁₅BrO (MW: 223.11 g/mol).
- Key Differences: Lacks the piperidinone ring, limiting its utility in nitrogen-heterocycle synthesis. Used as a Grignard reagent precursor due to the ether group’s cleavage under acidic conditions. Applications: Organometallic synthesis, particularly in alkyl chain elongation .
2-Bromo-5-iodopyridin-3-amine
- Structure : Pyridine ring with bromine and iodine substituents.
- Molecular Formula : C₅H₄BrIN₂ (MW: 298.91 g/mol).
- Key Differences: Dual halogens (Br and I) enable sequential cross-coupling reactions (e.g., Sonogashira or Buchwald-Hartwig). Higher molecular weight and halogen diversity compared to the main compound’s single bromine. Applications: Synthesis of multi-halogenated ligands or fluorescent probes .
Comparative Data Table
Q & A
Q. Q1. What are the established synthetic routes for 3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one, and how can reaction conditions be optimized?
A1. The synthesis typically involves bromination of a preformed piperidin-2-one scaffold. A nucleophilic substitution reaction using a brominating agent (e.g., PBr₃ or NBS) on the parent lactam structure is common. Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates.
- Temperature control : Lower temperatures (0–25°C) minimize side reactions like ring-opening.
- Steric considerations : The 2,2-dimethylpropyl group may require prolonged reaction times due to hindered accessibility .
Characterization via ¹H/¹³C NMR and mass spectrometry is critical to confirm regioselectivity and purity.
Advanced Structural Confirmation
Q. Q2. Which crystallographic and spectroscopic methods are most reliable for resolving ambiguities in the stereochemistry of 3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one?
A2. X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For example:
- Single-crystal X-ray diffraction : Requires high-purity crystals grown via slow evaporation (e.g., using methanol/water mixtures). Parameters like bond angles (mean C–C = 0.010 Å) and R-factors (<0.1) ensure accuracy .
- Dynamic NMR : Detects conformational flexibility in solution, particularly for the piperidin-2-one ring and substituent orientation .
Mechanistic and Reactivity Analysis
Q. Q3. How does the steric bulk of the 2,2-dimethylpropyl group influence the compound’s reactivity in cross-coupling reactions?
A3. The tert-butyl-like substituent imposes steric hindrance, affecting:
- Buchwald-Hartwig amination : Reduced efficiency due to limited access to the palladium catalyst. Use of bulky ligands (e.g., XPhos) improves yields .
- Suzuki-Miyaura coupling : Electron-withdrawing effects of bromine may counterbalance steric effects, enabling selective arylations at elevated temperatures (80–100°C) .
Data Contradiction Resolution
Q. Q4. How should researchers address discrepancies in reported thermodynamic stability or reaction kinetics for this compound?
A4. Apply frameworks like FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Control experiments : Replicate conditions (solvent, catalyst loading) from conflicting studies to isolate variables.
- Computational validation : Density Functional Theory (DFT) calculations can model transition states and compare activation energies .
- Peer review : Engage collaborators to verify anomalous results, ensuring reproducibility .
Advanced Computational Modeling
A5.
- Molecular Dynamics (MD) simulations : Simulate solvent effects (e.g., chloroform vs. DMSO) on ring puckering and substituent orientation.
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to compare relative energies of chair vs. boat conformers.
- Docking studies : Predict binding affinities if the compound is a potential enzyme inhibitor .
Analytical Method Development
Q. Q6. How can researchers validate the purity of 3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one in complex matrices?
A6.
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for separation. Monitor m/z ratios for bromine isotopic patterns.
- Elemental analysis : Confirm Br content within ±0.3% of theoretical values.
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles .
Advanced Synthetic Modifications
Q. Q7. What strategies mitigate decomposition during functionalization of the piperidin-2-one ring?
A7.
- Protection-deprotection : Temporarily mask the lactam carbonyl with tert-butoxycarbonyl (Boc) groups during bromine substitution.
- Low-temperature lithiation : Use LDA at −78°C to generate enolates for regioselective alkylation .
- Flow chemistry : Continuous reactors minimize exposure to reactive intermediates, improving yields .
Biological Relevance and Toxicity
Q. Q8. What preclinical assays are recommended to evaluate the biological activity of this compound?
A8.
- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293) with IC₅₀ determination.
- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation.
- Safety profiling : Follow MedChemExpress guidelines for handling brominated compounds, including PPE and fume hood use .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
